molecular formula C8H7FN2O B11918452 (7-Fluoro-1H-indazol-3-yl)methanol

(7-Fluoro-1H-indazol-3-yl)methanol

Cat. No.: B11918452
M. Wt: 166.15 g/mol
InChI Key: UVBCZFGROXITMC-UHFFFAOYSA-N
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Description

(7-Fluoro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7FN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a fluorine atom at the 7th position and a hydroxymethyl group at the 3rd position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1H-indazol-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoroindazole.

    Functionalization: The 3-position of the indazole ring is functionalized through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a reaction with formaldehyde or a suitable formaldehyde equivalent under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include 7-fluoro-1H-indazole-3-carboxaldehyde and 7-fluoro-1H-indazole-3-carboxylic acid.

    Reduction: The major products depend on the specific reducing agent used and the reaction conditions.

    Substitution: The products vary based on the nucleophile introduced in the reaction.

Scientific Research Applications

(7-Fluoro-1H-indazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (7-Fluoro-1H-indazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The fluorine atom and hydroxymethyl group may play crucial roles in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (7-Fluoro-1H-indazole-3-carboxaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    (7-Fluoro-1H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (7-Fluoro-1H-indazole): Lacks the hydroxymethyl group.

Uniqueness

(7-Fluoro-1H-indazol-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(7-fluoro-2H-indazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBCZFGROXITMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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